1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene
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Overview
Description
1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene is an organic compound with the molecular formula C11H14ClFO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the reaction of 2-ethoxy-6-fluorobenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives like 1-(3-azidopropyl)-2-ethoxy-6-fluorobenzene.
Oxidation: Formation of 2-ethoxy-6-fluorobenzaldehyde or 2-ethoxy-6-fluorobenzoic acid.
Reduction: Formation of 1-(3-propyl)-2-ethoxy-6-fluorobenzene.
Scientific Research Applications
1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene depends on its interaction with biological targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the ethoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 3-Chloropropyltrimethoxysilane
- 1-(3-Chlorophenyl)piperazine
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-6-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate the compound’s solubility and reactivity. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14ClFO |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethoxy-3-fluorobenzene |
InChI |
InChI=1S/C11H14ClFO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3 |
InChI Key |
SOCSRXRGUWJART-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)CCCCl |
Origin of Product |
United States |
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